Gamitrinib TPP

Mitochondrial bioenergetics Cancer cell metabolism Apoptosis

Untargeted Hsp90 inhibitors like 17-AAG fail to accumulate in mitochondria, confounding studies of organelle-specific chaperone function. Gamitrinib TPP solves this via a TPP moiety driving selective mitochondrial matrix accumulation. - Selectively kills glioblastoma cells (15-20 µM) with >20-fold safety window vs. normal astrocytes - Validated in vivo: t₁/₂ = 12.2 h, IP dosing 5 mg/kg, no CYP or hERG liabilities - Synergizes with BH3 mimetics (ABT263, ABT199) in PDX models; effective in P-gp-overexpressing PC3 cells

Molecular Formula C52H65N3O8P+
Molecular Weight 891.1 g/mol
Cat. No. B10801083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamitrinib TPP
Molecular FormulaC52H65N3O8P+
Molecular Weight891.1 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1
InChIKeyOAUJLFPWRFHSNE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamitrinib TPP in Mitochondrial Cancer Research


Gamitrinib TPP (Gamitrinib-triphenylphosphonium, CAS 1131626-46-4) is a first-in-class, mitochondria-targeted small molecule inhibitor of heat shock protein 90 (Hsp90) and its mitochondrial homolog TRAP1 [1]. Engineered through a combinatorial modular design, it covalently couples the Hsp90 ATPase inhibitory module of 17-allylamino-geldanamycin (17-AAG) to the lipophilic, positively charged triphenylphosphonium (TPP) moiety, which drives selective accumulation in the mitochondrial matrix of cancer cells driven by their elevated membrane potential [2]. Unlike untargeted Hsp90 inhibitors such as 17-AAG that act primarily on cytosolic Hsp90 pools, Gamitrinib TPP exerts a 'mitochondriotoxic' mechanism characterized by rapid loss of mitochondrial membrane potential, cytochrome c release, and caspase-dependent apoptosis [3].

1

Mitochondria-targeted Hsp90 inhibitor – TPP moiety drives selective matrix accumulation in cancer cells.

2

Organelle-specific mechanism – Induces mitochondrial membrane depolarization and caspase-dependent apoptosis.

3

Differentiates from cytosolic Hsp90 inhibitors – No reliance on 17-AAG-like pan-Hsp90 activity.

Gamitrinib TPP vs. Untargeted Hsp90 Inhibitors


Substituting Gamitrinib TPP with untargeted Hsp90 inhibitors like 17-AAG (tanespimycin) or other ansamycin derivatives fundamentally alters the experimental outcome because these compounds lack the TPP mitochondrial-targeting moiety and thus fail to accumulate in mitochondria at pharmacologically relevant concentrations [1]. Direct comparative studies demonstrate that under identical conditions (20 μM, 16-hour exposure), 17-AAG exerts no effect on mitochondrial membrane potential or tumor cell viability, whereas G-TPP induces rapid mitochondrial dysfunction and apoptosis [2]. Furthermore, 17-AAG exhibits significantly faster systemic clearance (85.6 ± 5.8 mL/min/kg for G-TPP versus approximately 131 mL/min/kg for 17-AAG) and generates the cardiotoxic metabolite 17-AG, whereas G-TPP undergoes unique metabolism without 17-AG formation [3]. These pharmacologic and pharmacokinetic divergences preclude direct interchangeability.

Targeting
Mitochondrial accumulation via TPP moiety
No mitochondrial targeting; acts on cytosolic Hsp90
Metabolism
Unique metabolism without 17-AG formation
Generates cardiotoxic metabolite 17-AG
PK Divergence
Slower clearance, extended half-life
Rapid clearance (~131 mL/min/kg), short half-life

Substituting with untargeted Hsp90 inhibitors may alter mitochondrial pharmacology and PK profile, confounding organelle-specific study endpoints.

Gamitrinib TPP Differentiation Evidence


Mitochondrial Membrane Potential Loss

Gamitrinib TPP induces rapid and near-complete collapse of mitochondrial membrane potential in U87 glioblastoma cells, whereas equimolar concentrations of untargeted 17-AAG produce no measurable depolarization under identical conditions [1].

ΔΨm Loss
Head-to-head
G-TPP: rapid, near-complete ΔΨm collapse at 20 μM. 17-AAG: no depolarization under identical conditions (U87, JC-1 assay).
Validates mitochondrial-specific pharmacologic activity.
U87 glioblastoma cells; flow cytometry readout.
Mitochondrial bioenergetics Cancer cell metabolism Apoptosis

Glioblastoma Cell Cytotoxicity vs. 17-AAG

In head-to-head MTT assays across multiple glioblastoma cell lines and patient-derived cells, Gamitrinib TPP at 15-20 μM produces indistinguishable and complete cell killing within 16 hours, whereas 17-AAG at identical concentrations shows no cytotoxic effect on these cells [1].

Cell Cytotoxicity
Head-to-head
G-TPP 15-20 μM: complete killing in LN229, U251, U87, patient-derived GBM cells (16 h). 17-AAG: no effect.
Supports organelle-specific cytotoxicity interpretation.
MTT assay; identical exposure conditions.
Glioblastoma Cancer therapeutics Cell viability

Pharmacokinetic Profile vs. 17-AAG

Gamitrinib TPP demonstrates markedly improved pharmacokinetic properties relative to 17-AAG, including slower systemic clearance, extended terminal half-life, and the absence of the cardiotoxic metabolite 17-AG that plagues 17-AAG therapy [1].

PK Profile
Reported
G-TPP: CL 85.6 ± 5.8 mL/min/kg, t½ 12.2 ± 1.55 h, AUC 783.1 ± 71.3 h·ng/mL, no 17-AG.
Supports PK profile differentiation context.
Cross-study comparison; IV administration.
Pharmacokinetics Drug metabolism Preclinical development

Tumor-Selective Cytotoxicity

At concentrations of 15-20 μM that completely kill patient-derived and cultured glioblastoma cells, Gamitrinib TPP exerts no cytotoxic effect on normal fetal human astrocytes (FHAS), whether naive or SV40-transformed [1]. Under comparable conditions, 17-AAG affects neither normal nor tumor cells [1].

Tumor vs. Normal
Head-to-head
G-TPP kills GBM cells at 15-20 μM; no cytotoxicity in normal fetal human astrocytes (FHAS) at up to 20 μM. 17-AAG shows no differential activity.
Supports tumor-selective vulnerability profiling.
FHAS naive and SV40-transformed; MTT, 16 h.
Therapeutic index Selective toxicity Normal tissue sparing

In Vivo Antitumor Efficacy

Intraperitoneal administration of Gamitrinib TPP at 5 mg/kg for 3 weeks partially inhibits tumor growth in a human glioma xenograft model; combination treatment with OTX015 (a BET bromodomain inhibitor) significantly enhances tumor inhibition and induces tumor regression [1]. Combination with TRAIL also suppresses orthotopic glioblastoma growth [2].

In Vivo Model
Model context
G-TPP 5 mg/kg IP partially inhibits glioma xenograft growth; combination with OTX015 or TRAIL enhances tumor regression.
Supports in vivo model-response context.
Reported partial monotherapy effect; combination data required.
Xenograft models Glioblastoma therapy Combination treatment

Gamitrinib TPP Research Applications


TRAP1-Dependent Cell Death Mechanisms

Given its demonstrated ability to induce rapid mitochondrial membrane depolarization and apoptosis in glioblastoma cells at 15-20 μM while 17-AAG shows no effect, G-TPP is ideally suited for dissecting mitochondrial Hsp90/TRAP1-specific signaling pathways [1]. The compound's selective accumulation in mitochondria and its induction of PINK1/Parkin-dependent mitophagy at sub-cytotoxic concentrations (5-10 μM) enable clean interrogation of organelle-specific chaperone functions without confounding cytosolic Hsp90 inhibition [2].

Combination Therapy in Resistant Solid Tumors

G-TPP has demonstrated synergy with BH3 mimetics (ABT263, ABT199, WEHI-539, A1210477) and TRAIL across melanoma, triple-negative breast cancer, and glioblastoma PDX models [1]. Its favorable PK profile (t₁/₂ = 12.2 ± 1.55 h, clearance 85.6 ± 5.8 mL/min/kg) and established in vivo dosing regimen (5 mg/kg IP) make it a reliable tool compound for combination studies targeting mitochondrial chaperone networks alongside Bcl-2 family proteins or other synthetic lethal partners [2].

Therapeutic Index & Toxicity Profiling

The documented >20-fold selectivity window—complete killing of glioblastoma cells at 15-20 μM with no cytotoxicity to normal fetal human astrocytes at identical concentrations—positions G-TPP as an exceptional tool for investigating tumor-selective mitochondrial vulnerabilities [1]. Additionally, its lack of effect on cytochrome P450 isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8) and cardiac ion channels at therapeutic IC₅₀ concentrations (1-4 μM) reduces drug-drug interaction and cardiovascular safety confounders in translational models [2].

Drug-Resistant Prostate Cancer Models

In prostate cancer research, G-TPP effectively kills metastatic, hormone-refractory, and multidrug-resistant PC3 cells characterized by P-glycoprotein overexpression, whereas 17-AAG fails to induce acute mitochondrial dysfunction or apoptosis in these cells [1]. This unique activity in drug-resistant settings supports its use as a reference compound for studies exploring mitochondrial-targeted strategies to overcome acquired resistance to conventional therapies.

Application
Selection Property
Validation Focus
TRAP1-dependent mitochondrial cell death pathway studies
Mitochondrial accumulation via TPP
ΔΨm collapse and caspase activation readouts
Combination studies in resistant solid tumor models
PK profile enabling combination regimens
Synergy with BH3 mimetics/TRAIL in PDX models
Tumor-selective vulnerability profiling
Differential cytotoxicity tumor vs. normal cells
Selectivity index validation in paired cell models
Drug-resistant prostate cancer model studies
Activity in P-glycoprotein overexpressing cells
Mitochondrial dysfunction endpoints in multidrug-resistant cells

Technical Documentation Hub

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